molecular formula C9H12ClNO2S B12639097 (3-(Dimethylamino)phenyl)methanesulfonyl chloride CAS No. 1196156-70-3

(3-(Dimethylamino)phenyl)methanesulfonyl chloride

Cat. No.: B12639097
CAS No.: 1196156-70-3
M. Wt: 233.72 g/mol
InChI Key: ITVGIMNVJLTNCV-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C9H12ClNO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a phenyl ring substituted with a dimethylamino group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)phenyl)methanesulfonyl chloride typically involves the reaction of (3-(Dimethylamino)phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (3-(Dimethylamino)phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: (3-(Dimethylamino)phenyl)methanesulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to modify proteins and peptides by introducing sulfonamide or sulfonate ester groups. These modifications can alter the biological activity and stability of the proteins and peptides.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the synthesis of intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. These reactions typically proceed via a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: A simpler analog without the phenyl and dimethylamino groups.

    Tosyl Chloride: Contains a toluene (methylbenzene) group instead of the dimethylaminophenyl group.

    Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of the dimethylaminophenyl group.

Uniqueness: (3-(Dimethylamino)phenyl)methanesulfonyl chloride is unique due to the presence of the dimethylamino group, which can influence the reactivity and selectivity of the compound in chemical reactions. The dimethylamino group can also participate in hydrogen bonding and other interactions, which can affect the physical and chemical properties of the compound.

Properties

CAS No.

1196156-70-3

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

[3-(dimethylamino)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)9-5-3-4-8(6-9)7-14(10,12)13/h3-6H,7H2,1-2H3

InChI Key

ITVGIMNVJLTNCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

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